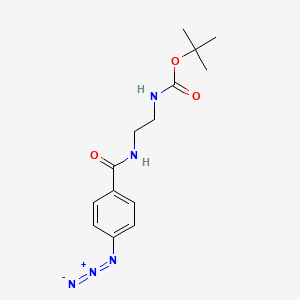
Tert-butyl (2-(4-azidobenzamido)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2-(4-azidobenzamido)ethyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an azido group, and a benzamido group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-(4-azidobenzamido)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-azidobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the azido group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the safety and stability of the azido group during the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azido group in tert-butyl (2-(4-azidobenzamido)ethyl)carbamate can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the potential instability of the azido group.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Reduction Reactions: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Oxidation Reactions: Strong oxidizing agents under controlled conditions.
Major Products Formed:
Substitution Reactions: Substituted benzamido derivatives.
Reduction Reactions: Amino derivatives.
Oxidation Reactions: Oxidized benzamido derivatives.
Scientific Research Applications
Chemistry: Tert-butyl (2-(4-azidobenzamido)ethyl)carbamate is used as a building block in organic synthesis. It is particularly useful in the synthesis of complex molecules and in the development of new synthetic methodologies .
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It can be incorporated into peptides and proteins to study their structure and function .
Medicine: Its derivatives are being investigated for their therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of tert-butyl (2-(4-azidobenzamido)ethyl)carbamate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including bioconjugation and material science .
Molecular Targets and Pathways:
Click Chemistry: The azido group reacts with alkynes to form triazoles.
Bioconjugation: The compound can be used to label biomolecules for imaging and diagnostic purposes.
Comparison with Similar Compounds
Tert-butyl (2-(4-iodobenzamido)ethyl)carbamate: Similar structure but with an iodine atom instead of an azido group.
Tert-butyl (2-(4-ethynylbenzamido)ethyl)carbamate: Contains an ethynyl group instead of an azido group.
Tert-butyl (2-(4-aminobenzamido)ethyl)carbamate: Contains an amino group instead of an azido group.
Uniqueness: Tert-butyl (2-(4-azidobenzamido)ethyl)carbamate is unique due to the presence of the azido group, which imparts distinct reactivity and applications in click chemistry. This makes it particularly valuable in the synthesis of complex molecules and in bioconjugation techniques .
Properties
Molecular Formula |
C14H19N5O3 |
|---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
tert-butyl N-[2-[(4-azidobenzoyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C14H19N5O3/c1-14(2,3)22-13(21)17-9-8-16-12(20)10-4-6-11(7-5-10)18-19-15/h4-7H,8-9H2,1-3H3,(H,16,20)(H,17,21) |
InChI Key |
UDLXAHUQXHBSHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



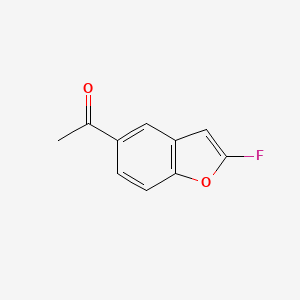
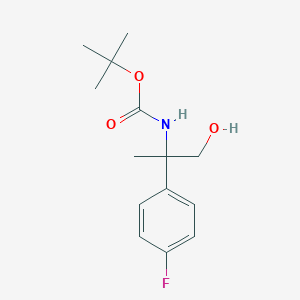

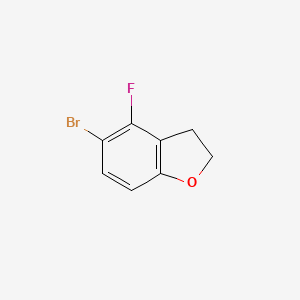
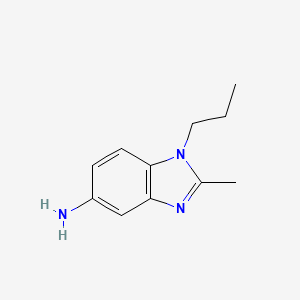
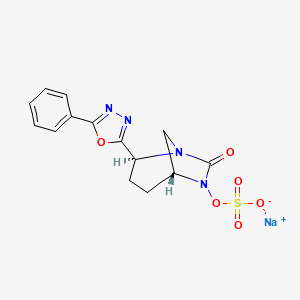
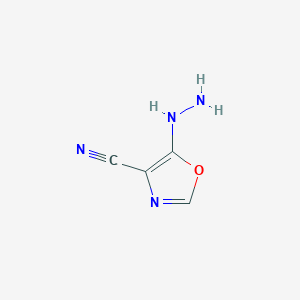
![5-(Tetrahydro-2h-pyran-4-yloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13924827.png)
![5-Methoxy-2-methyl-[1,1-biphenyl]-3-carboxylicacid](/img/structure/B13924829.png)
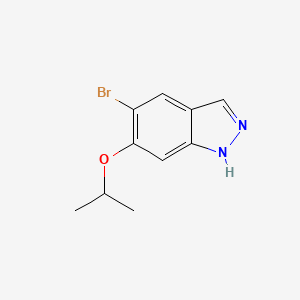
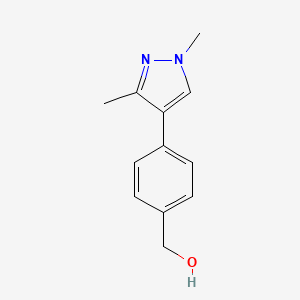
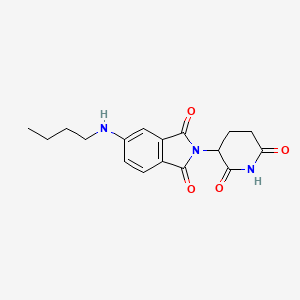
![Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13924865.png)
